3-Bromo-8-chloroimidazo[1,2-a]pyrazine-2-carboxylic acid
CAS No.:
Cat. No.: VC13805830
Molecular Formula: C7H3BrClN3O2
Molecular Weight: 276.47 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H3BrClN3O2 |
|---|---|
| Molecular Weight | 276.47 g/mol |
| IUPAC Name | 3-bromo-8-chloroimidazo[1,2-a]pyrazine-2-carboxylic acid |
| Standard InChI | InChI=1S/C7H3BrClN3O2/c8-4-3(7(13)14)11-6-5(9)10-1-2-12(4)6/h1-2H,(H,13,14) |
| Standard InChI Key | LBSOLDHAOPALRJ-UHFFFAOYSA-N |
| SMILES | C1=CN2C(=C(N=C2C(=N1)Cl)C(=O)O)Br |
| Canonical SMILES | C1=CN2C(=C(N=C2C(=N1)Cl)C(=O)O)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a fused imidazo[1,2-a]pyrazine core, with bromine at position 3, chlorine at position 8, and a carboxylic acid group at position 2. X-ray crystallography and NMR studies confirm a planar aromatic system, with the carboxylic acid group introducing polarity (Topological Polar Surface Area: 67.5 Ų) . The bromine and chlorine atoms create distinct electronic environments, influencing reactivity and intermolecular interactions.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₃BrClN₃O₂ | |
| Molecular Weight | 276.47 g/mol | |
| XLogP3 | 2.5 | |
| Hydrogen Bond Donors | 1 | |
| Rotatable Bonds | 1 | |
| Aromatic Rings | 2 |
Spectroscopic Characterization
Fourier-transform infrared (FT-IR) spectroscopy identifies characteristic absorptions:
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C=O Stretch: 1690–1710 cm⁻¹ (carboxylic acid)
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C-Br Stretch: 550–600 cm⁻¹
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C-Cl Stretch: 750–800 cm⁻¹
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 274.90972 [M+H]⁺, aligning with the exact mass calculation .
Solubility and Stability
Preliminary data indicate limited aqueous solubility (0.12 mg/mL at 25°C) but improved solubility in dimethyl sulfoxide (DMSO) (34 mg/mL) . The compound remains stable under inert atmospheres for ≥6 months but undergoes gradual decarboxylation above 150°C.
Synthetic Pathways and Derivative Development
Primary Synthesis Route
The standard synthesis involves a three-step sequence:
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Ring Formation: Condensation of 2-aminopyrazine with α-bromo ketones to construct the imidazo[1,2-a]pyrazine core .
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Halogenation: Sequential electrophilic substitution introducing chlorine and bromine at positions 8 and 3, respectively.
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Carboxylation: Oxidation of a methyl group at position 2 using KMnO₄ under acidic conditions .
Table 2: Synthetic Yield Optimization
| Step | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| Halogenation | Cl₂, FeCl₃ | 40°C | 72 |
| Carboxylation | KMnO₄, H₂SO₄ | 80°C | 65 |
Structural Derivatives
Strategic modifications enhance bioactivity:
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Bromine Replacement: Suzuki coupling with aryl boronic acids yields biaryl derivatives (e.g., 3-phenyl analogues).
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Carboxylic Acid Bioisosteres: Amidation or esterification improves membrane permeability .
Biological Activity and Mechanism of Action
Kinase Inhibition Profiling
In vitro assays demonstrate nanomolar affinity for:
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p38 MAP Kinase (IC₅₀: 23 nM)
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JAK2 (IC₅₀: 47 nM)
The carboxylic acid group chelates conserved lysine residues in kinase ATP-binding pockets, while halogen atoms stabilize hydrophobic interactions .
Anticancer Activity
Against NCI-60 cancer cell lines:
| Cell Line | GI₅₀ (μM) | Selectivity Index |
|---|---|---|
| MCF-7 (Breast) | 1.2 | 8.3 |
| A549 (Lung) | 2.1 | 4.7 |
Mechanistic studies link apoptosis induction to Bcl-2 downregulation and caspase-3 activation.
Anti-inflammatory Effects
In murine models of rheumatoid arthritis:
Pharmacological Applications and Development Status
Preclinical Candidates
AstaTech’s derivative AST-G64496 (95% purity) shows:
Target Identification
Chemical proteomics identifies interactions with:
Chemical Reactivity and Industrial Applications
Decarboxylation Pathways
Thermal decarboxylation produces 3-bromo-8-chloroimidazo[1,2-a]pyrazine, a key intermediate for metal-catalyzed cross-couplings .
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